molecular formula C2H2O5 B1204607 Dicarbonic acid CAS No. 503-81-1

Dicarbonic acid

Cat. No.: B1204607
CAS No.: 503-81-1
M. Wt: 106.03 g/mol
InChI Key: ZFTFAPZRGNKQPU-UHFFFAOYSA-N
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Description

Dicarbonic acid, also known as oxalic acid, is an organic compound with the formula ( \text{HO}_2\text{C}-\text{CO}_2\text{H} ). It is the simplest dicarboxylic acid and is a colorless crystalline solid that dissolves in water to give a colorless solution. It is a relatively strong acid, being about 10,000 times stronger than acetic acid. This compound occurs naturally in many plants and vegetables, including rhubarb, spinach, and beet leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicarbonic acid can be synthesized through several methods:

    Oxidation of Carbohydrates: One common method involves the oxidation of carbohydrates such as glucose using nitric acid.

    Oxidation of Ethylene Glycol: Another method is the oxidation of ethylene glycol with nitric acid.

    Industrial Production: Industrially, this compound is produced by the oxidation of carbohydrates or glucose using nitric acid.

Types of Reactions:

    Oxidation: this compound can be oxidized to carbon dioxide and water.

    Reduction: It can be reduced to glycolic acid or glyoxylic acid.

    Substitution: this compound can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium amalgam or zinc in acetic acid are used.

    Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Glycolic acid and glyoxylic acid.

    Substitution: Esters and amides.

Scientific Research Applications

Dicarbonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dicarbonic acid exerts its effects involves its ability to donate protons (H⁺ ions) due to its acidic nature. This proton donation can lead to the formation of various salts and esters. In biological systems, this compound can chelate metal ions, which is useful in removing excess metals from the body. The molecular targets and pathways involved include interactions with enzymes and metal ions .

Comparison with Similar Compounds

    Malonic Acid: Another dicarboxylic acid with the formula ( \text{HO}_2\text{C}-\text{CH}_2-\text{CO}_2\text{H} ).

    Succinic Acid: A dicarboxylic acid with the formula ( \text{HO}_2\text{C}-\text{CH}_2-\text{CH}_2-\text{CO}_2\text{H} ).

    Adipic Acid: A dicarboxylic acid with the formula ( \text{HO}_2\text{C}-(\text{CH}_2)_4-\text{CO}_2\text{H} ).

Uniqueness: Dicarbonic acid is unique due to its high acidity and its ability to form strong hydrogen bonds. This makes it particularly effective as a chelating agent and in various industrial applications. Its simplicity and strong acidic nature distinguish it from other dicarboxylic acids .

Properties

IUPAC Name

carboxy hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFAPZRGNKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863972
Record name Dicarbonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-81-1
Record name Dicarbonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocarbonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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